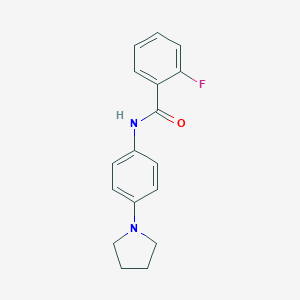

2-fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide is a benzamide derivative characterized by a fluorine atom at the 2-position of the benzene ring and a pyrrolidine-substituted aniline moiety. This structural configuration is pivotal for its interactions with biological targets, particularly in therapeutic applications such as oncology and infectious diseases, though specific clinical data remain under investigation .

Activité Biologique

2-Fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide, also known as LY2444296, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom at the 2-position of the benzamide structure, which enhances its lipophilicity and metabolic stability. The pyrrolidine moiety contributes to its interaction with various biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Fluoro-N-(4-pyrrolidin-1-yl)benzamide | Fluorine at position 2 | High-affinity KOR antagonist |

| N-(4-pyrrolidin-1-ylphenyl)benzamide | Lacks fluorine substituent | Moderate receptor activity |

| 4-Chloro-N-(4-pyrrolidin-1-yl)benzamide | Chlorine instead of fluorine | Varies; potential antitumor activity |

The primary target of 2-fluoro-N-(4-pyrrolidin-1-yl)benzamide is the kappa opioid receptor (KOR) . As a potent and selective antagonist, it modulates KOR activity, which has implications for pain management and addiction treatment. In vivo studies have shown that LY2444296 can:

- Reverse κ agonist antinociceptive efficacy.

- Decrease immobility time in stress-induced models.

- Prevent enhanced alcohol consumption in stressed mice.

Efficacy in Animal Models

Research indicates that LY2444296 exhibits promising results in various animal models. For instance, studies have demonstrated its effectiveness in reducing stress-induced behaviors, suggesting potential applications in treating anxiety and depression-related disorders.

Metabolic Stability

The metabolic stability of 2-fluoro-N-(4-pyrrolidin-1-yl)benzamide has been evaluated through various assays, indicating that the compound remains largely unmetabolized over extended periods. This property is crucial for maintaining therapeutic levels in clinical settings.

Study on Pain Management

A study published in 2023 explored the effects of LY2444296 on pain management in rodent models. The results highlighted a significant reduction in pain responses when administered prior to painful stimuli, reinforcing its role as a KOR antagonist .

Alcohol Consumption Reduction

Another investigation focused on the compound's ability to mitigate alcohol consumption under stress conditions. Mice treated with LY2444296 showed a marked decrease in alcohol intake compared to control groups, suggesting its potential for treating alcohol use disorders.

Future Directions

The ongoing research into 2-fluoro-N-(4-pyrrolidin-1-yl)benzamide emphasizes its potential as a therapeutic agent across various domains:

- Pain Management : Further studies are warranted to explore its efficacy in chronic pain conditions.

- Addiction Treatment : Its role as a KOR antagonist opens avenues for developing treatments for substance use disorders.

- Neuropharmacology : Investigating its effects on mood disorders could provide insights into new antidepressant therapies.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Table 1: Structural Features and Key Modifications

Table 2: Bioactivity Comparison

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The pyrrolidine group in the target compound reduces logP compared to piperidine derivatives, enhancing aqueous solubility .

- Metabolic Stability : Fluorine substitution minimizes oxidative degradation in cytochrome P450 pathways, a feature shared with oxadiazole-containing analogues .

- Bioavailability : The target compound’s smaller molecular weight (285.3 g/mol) may favor better absorption than bulkier derivatives like ’s sulfonamide-containing compound (MW 342.9 g/mol) .

Key Research Findings and Implications

- Structural Insights: The pyrrolidine moiety’s flexibility allows for adaptive binding in enzyme active sites, whereas rigid piperidinone or oxadiazole groups favor selectivity .

- Therapeutic Potential: Fluorine’s electron-withdrawing effect enhances binding affinity in benzamide-based kinase inhibitors, as seen in oncology-focused analogues .

- Unmet Needs : Compounds with sulfonyl or chlorophenyl groups (e.g., ) exhibit unique pharmacokinetic challenges, such as increased plasma protein binding, limiting free drug availability .

Propriétés

Formule moléculaire |

C17H17FN2O |

|---|---|

Poids moléculaire |

284.33 g/mol |

Nom IUPAC |

2-fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide |

InChI |

InChI=1S/C17H17FN2O/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21) |

Clé InChI |

CWVRUDVYHGCAGU-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |

SMILES canonique |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.